molecular formula C9H15NOS B13966630 3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol

3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol

Katalognummer: B13966630
Molekulargewicht: 185.29 g/mol
InChI-Schlüssel: KUNICKNDZMDMIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol is an organic compound that features a thiophene ring, an ethylamino group, and a propanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, where an ethylamine reacts with a suitable leaving group on the thiophene ring.

    Attachment of the Propanol Chain: The propanol chain can be attached through a series of reactions, such as the reduction of a corresponding ketone or aldehyde.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the production of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The thiophene ring and ethylamino group may play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Methylamino)-3-(thiophen-3-yl)propan-1-ol: Similar structure with a methylamino group instead of an ethylamino group.

    3-(Ethylamino)-3-(furan-3-yl)propan-1-ol: Similar structure with a furan ring instead of a thiophene ring.

Uniqueness

3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol is unique due to the presence of both the ethylamino group and the thiophene ring, which may confer specific electronic and steric properties that influence its reactivity and applications.

Eigenschaften

Molekularformel

C9H15NOS

Molekulargewicht

185.29 g/mol

IUPAC-Name

3-(ethylamino)-3-thiophen-3-ylpropan-1-ol

InChI

InChI=1S/C9H15NOS/c1-2-10-9(3-5-11)8-4-6-12-7-8/h4,6-7,9-11H,2-3,5H2,1H3

InChI-Schlüssel

KUNICKNDZMDMIR-UHFFFAOYSA-N

Kanonische SMILES

CCNC(CCO)C1=CSC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.